molecular formula C21H31NO2 B14670561 3,17-Dihydroxypregn-5-ene-21-nitrile CAS No. 38394-65-9

3,17-Dihydroxypregn-5-ene-21-nitrile

Cat. No.: B14670561
CAS No.: 38394-65-9
M. Wt: 329.5 g/mol
InChI Key: PVJTWKXCNGTZRG-UHFFFAOYSA-N
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Description

3,17-Dihydroxypregn-5-ene-21-nitrile is a steroidal compound with significant importance in various scientific fields It is characterized by its unique structure, which includes hydroxyl groups at the 3rd and 17th positions and a nitrile group at the 21st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,17-Dihydroxypregn-5-ene-21-nitrile typically involves multiple steps, starting from readily available steroidal precursors. One common method includes the hydroxylation of pregnenolone derivatives at the 3rd and 17th positions, followed by the introduction of the nitrile group at the 21st position. The reaction conditions often involve the use of specific catalysts and reagents to ensure the selective hydroxylation and nitrile formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process typically includes purification steps such as crystallization and chromatography to isolate the desired compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

3,17-Dihydroxypregn-5-ene-21-nitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like alkyl halides and acid anhydrides are used for substitution reactions.

Major Products

    Oxidation: Formation of 3,17-diketopregn-5-ene-21-nitrile.

    Reduction: Formation of 3,17-dihydroxypregn-5-ene-21-amine.

    Substitution: Formation of 3,17-dialkoxypregn-5-ene-21-nitrile.

Scientific Research Applications

3,17-Dihydroxypregn-5-ene-21-nitrile has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various steroidal compounds.

    Biology: Studied for its role in steroid metabolism and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the production of steroid-based pharmaceuticals and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3,17-Dihydroxypregn-5-ene-21-nitrile involves its interaction with specific molecular targets and pathways. It can bind to steroid receptors, modulating gene expression and influencing cellular functions. The hydroxyl and nitrile groups play crucial roles in its binding affinity and activity, affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

    3,17-Dihydroxypregn-5-en-20-one: Similar structure but lacks the nitrile group at the 21st position.

    17-Hydroxypregnenolone: Contains a hydroxyl group at the 17th position but differs in other functional groups.

    Pregn-4-ene-3,20-dione: Lacks hydroxyl groups at the 3rd and 17th positions and has different functional groups.

Uniqueness

3,17-Dihydroxypregn-5-ene-21-nitrile is unique due to the presence of both hydroxyl groups and a nitrile group, which confer distinct chemical and biological properties

Properties

CAS No.

38394-65-9

Molecular Formula

C21H31NO2

Molecular Weight

329.5 g/mol

IUPAC Name

2-(3,17-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl)acetonitrile

InChI

InChI=1S/C21H31NO2/c1-19-8-5-15(23)13-14(19)3-4-16-17(19)6-9-20(2)18(16)7-10-21(20,24)11-12-22/h3,15-18,23-24H,4-11,13H2,1-2H3

InChI Key

PVJTWKXCNGTZRG-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CCC4(CC#N)O)C)O

Origin of Product

United States

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